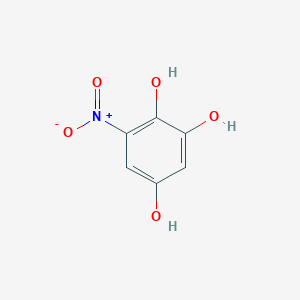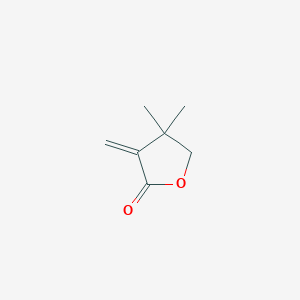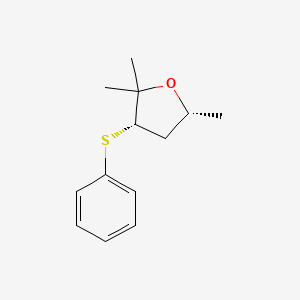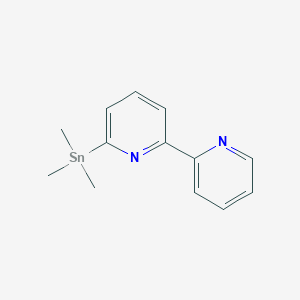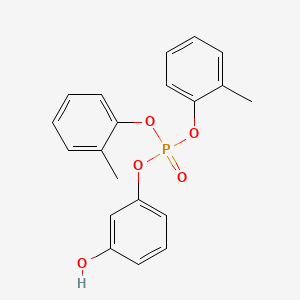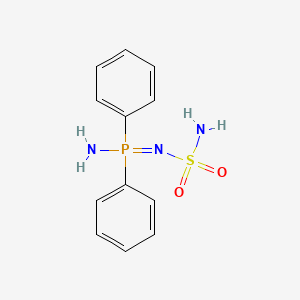![molecular formula C17H28O4Si B14274186 1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one CAS No. 165954-56-3](/img/structure/B14274186.png)
1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one is an organic compound that features a unique combination of a phenyl ring substituted with a methyl group and a triethoxysilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one typically involves the reaction of 4-methylacetophenone with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used to replace the triethoxysilyl group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one involves its interaction with various molecular targets. The triethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This property is particularly useful in the formation of cross-linked polymer networks.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(triethoxysilyl)ethane: Another organosilicon compound with similar applications in materials science.
2-(Trimethylsilyl)ethanol: Used as a protecting reagent for carboxyl and phosphate groups.
Uniqueness
1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one is unique due to the presence of both a phenyl ring and a triethoxysilyl group, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds.
Eigenschaften
CAS-Nummer |
165954-56-3 |
|---|---|
Molekularformel |
C17H28O4Si |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
1-[4-methyl-2-(2-triethoxysilylethyl)phenyl]ethanone |
InChI |
InChI=1S/C17H28O4Si/c1-6-19-22(20-7-2,21-8-3)12-11-16-13-14(4)9-10-17(16)15(5)18/h9-10,13H,6-8,11-12H2,1-5H3 |
InChI-Schlüssel |
NSHXEORLQMTVOO-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCC1=C(C=CC(=C1)C)C(=O)C)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14274118.png)
![[1-[(4-Tert-butylphenyl)methyl]-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methanol](/img/structure/B14274124.png)
![2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14274127.png)
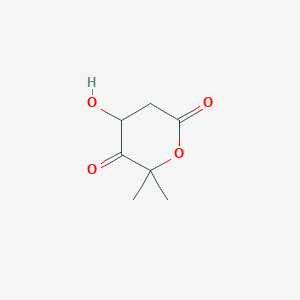
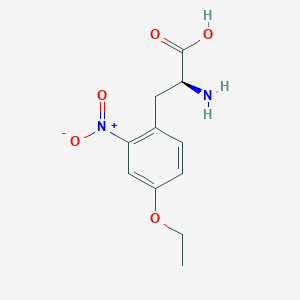

![4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid](/img/structure/B14274152.png)
